N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4OS2 and its molecular weight is 450.98. The purity is usually 95%.
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Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various microbial strains and cancer cells. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Two benzothiazole moieties
- A dimethylamino group
- A carboxamide functional group
Molecular Formula and Weight
- Molecular Formula : C20H19FN4OS2
- Molecular Weight : Approximately 438.9 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of new benzothiazole derivatives that were evaluated for their antimicrobial efficacy against various bacterial strains.
Key Findings:
- The compound demonstrated activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 0.025 to 2.609 mM.
- The most active derivative outperformed standard antibiotics such as ampicillin and sulfadiazine .
Anticancer Activity
The compound has also shown promise in anticancer studies. Various derivatives were tested for cytotoxic effects against different cancer cell lines.
The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By competing with para-aminobenzoic acid (PABA), these compounds can effectively hinder bacterial growth .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
The synthesized compounds were evaluated for their physicochemical properties to predict bioavailability and drug-likeness based on Lipinski's Rule of Five:
- Most compounds did not violate any rules, suggesting good oral bioavailability.
Toxicological Studies
While preliminary studies suggest low toxicity profiles, comprehensive toxicological evaluations are necessary to determine safety for clinical use.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS2.ClH/c1-24(2)11-6-12-25(20-23-17-13(21)7-5-10-16(17)28-20)19(26)18-22-14-8-3-4-9-15(14)27-18;/h3-5,7-10H,6,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPBCJOHAAICKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.